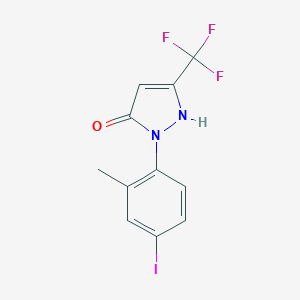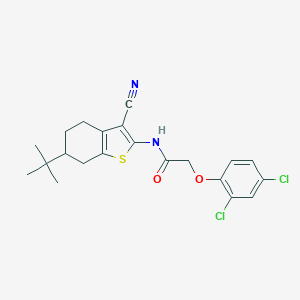![molecular formula C17H19BrN2O3S B301820 1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B301820.png)
1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, commonly known as BPP, is a chemical compound that has gained significance in scientific research due to its potential therapeutic applications. BPP belongs to the family of piperazine derivatives, which are known for their diverse pharmacological properties.
作用机制
BPP acts as a dopamine D2 receptor antagonist by binding to the receptor and preventing the binding of dopamine. This leads to a decrease in dopamine signaling, which can have antipsychotic effects. BPP also inhibits the reuptake of dopamine and norepinephrine, which leads to an increase in their availability in the synaptic cleft. This could potentially have antidepressant effects.
Biochemical and Physiological Effects
BPP has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine and norepinephrine signaling, BPP has been found to increase the release of acetylcholine in the hippocampus, which could potentially improve memory function. BPP has also been found to decrease the release of glutamate, which could have neuroprotective effects.
实验室实验的优点和局限性
One advantage of using BPP in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying dopamine signaling. Additionally, BPP has been shown to have relatively low toxicity, which makes it a safer alternative to other dopamine antagonists. However, one limitation of using BPP is that it has relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of potential future directions for research on BPP. One area of interest is the development of BPP analogs with improved pharmacological properties. Another potential direction is the investigation of BPP's effects on other neurotransmitter systems, such as the serotonin and GABA systems. Additionally, BPP could be studied in animal models of neurological disorders to determine its potential therapeutic applications.
合成方法
The synthesis of BPP involves the reaction between 4-bromobenzenesulfonyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, and the resulting product is purified through recrystallization. The yield of the product is typically around 50-60%.
科学研究应用
BPP has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. BPP has been shown to act as a dopamine D2 receptor antagonist, which suggests that it may have antipsychotic effects. Additionally, BPP has been found to inhibit the reuptake of dopamine and norepinephrine, which could make it a potential treatment for depression.
属性
产品名称 |
1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine |
|---|---|
分子式 |
C17H19BrN2O3S |
分子量 |
411.3 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H19BrN2O3S/c1-23-16-6-4-15(5-7-16)19-10-12-20(13-11-19)24(21,22)17-8-2-14(18)3-9-17/h2-9H,10-13H2,1H3 |
InChI 键 |
AAALDJXKYMVZFK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
规范 SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)

![propan-2-yl (2E)-2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301753.png)
![isopropyl 2-(4-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301754.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301755.png)
![3,5-dibromo-N-{[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B301756.png)
![7-(2,3-dimethoxyphenyl)-10-[(1-ethyl-1H-indol-3-yl)methylene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301757.png)

![(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-2-(phenylimino)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B301760.png)